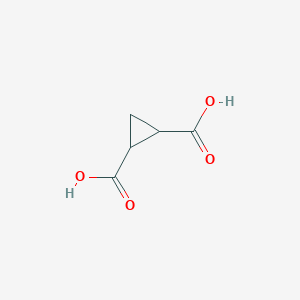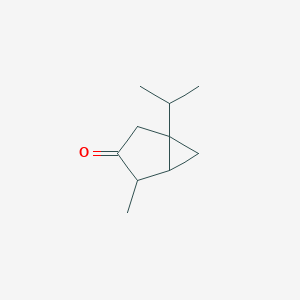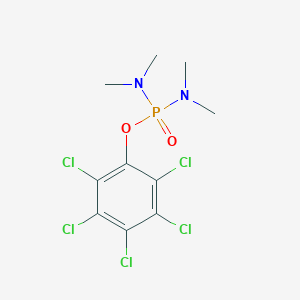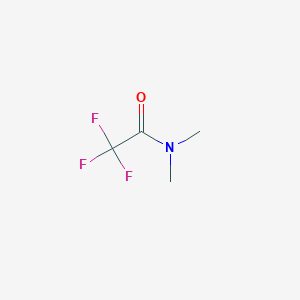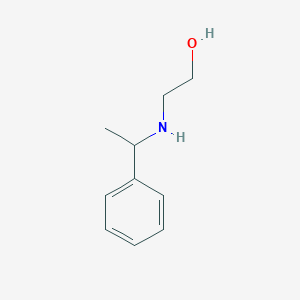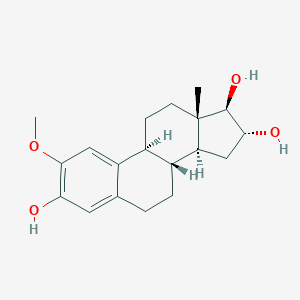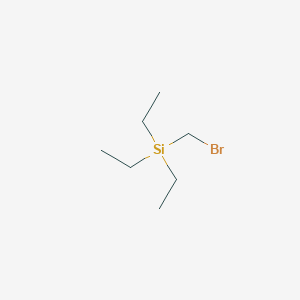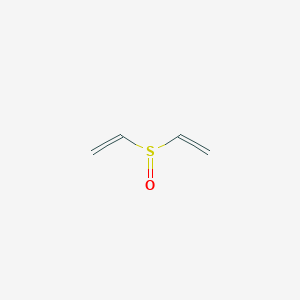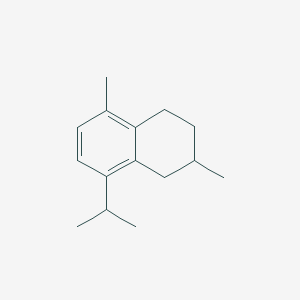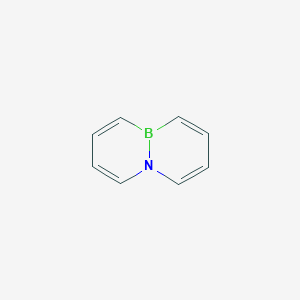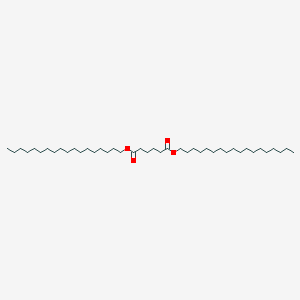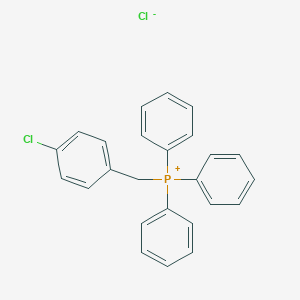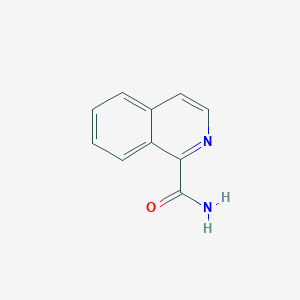
1-Isoquinolinecarboxamide
概要
説明
Synthesis Analysis
The synthesis of 1-Isoquinolinecarboxamide derivatives often involves complex chemical reactions. For example, hexahydro[1,4]oxazino[3,4-a]isoquinolines, which possess neuroleptic properties, are synthesized through the stereochemistry of specific isomers (Clarke et al., 1978). Another approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides to produce dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates (Yavari et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Isoquinolinecarboxamide derivatives can be intricately analyzed through spectroscopy. A novel rearrangement reaction for converting tetrahydro-1-isoquinolinecarboxylic acids into 1-isoquinolones has been described, where the structure of these products was established by 13C and 1H NMR and mass spectroscopy (Vaccher et al., 1984).
Chemical Reactions and Properties
1-Isoquinolinecarboxamide compounds participate in a variety of chemical reactions. For instance, electrophilic cyclization reactions have been used to synthesize substituted isoindolin-1-ones, showing the versatility of isoquinolinecarboxamide derivatives in forming various heterocyclic compounds (Yao & Larock, 2005). Additionally, the electrochemical reduction of the anion of 1-isoquinolinecarboxylic acid leads to unexpected cathodic decarboxylation, yielding isoquinoline (Sánchez-Sánchez et al., 2004).
Physical Properties Analysis
The physical properties of 1-Isoquinolinecarboxamide derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. However, detailed studies specifically addressing these properties were not found in the current literature review, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 1-Isoquinolinecarboxamide compounds, are determined by their specific structural features. Innovative synthesis methods, such as the Cu-catalyzed radical cascade annulations of alkyne-tethered N-alkoxyamides, demonstrate the complex reactions these compounds can undergo, highlighting their chemical versatility (Chen et al., 2018).
科学的研究の応用
1. Anti-Inflammatory and Anti-Migratory Activities in Microglial Cells
- Methods of Application : Eleven novel isoquinoline-1-carboxamides were synthesized and their effects on LPS-induced production of pro-inflammatory mediators and cell migration in BV2 microglial cells were evaluated .
- Results : Three compounds exhibited the most potent suppression of LPS-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity . One compound, N - (2-hydroxyphenyl) isoquinoline-1-carboxamide, was found to reverse LPS-suppressed anti-inflammatory cytokine IL-10 .
2. Supramolecular Arrangements in Bis(1-Isoquinolinecarboxamide)alkanes
- Methods of Application : A homologous series of bis(1-isoquinolinecarboxamide)alkane derivatives with two to seven carbon atoms in the alkyl bridge and their Ag(i) complexes were synthesized. Four ligand and five Ag(i) complex crystal structures were obtained by single crystal X-ray diffraction .
- Results : The crystal structures of the ligands synthesized show amide-to-amide interactions, forming one or two-dimensional structures via N–H⋯O (amide) hydrogen bonds . The coordinate bond in the Ag(i) complexes predominates over the amide-to-amide hydrogen bond giving rise to structures ranging from discrete complexes to three-dimensional coordination polymers .
将来の方向性
While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .
特性
IUPAC Name |
isoquinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXFUGIDTUCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162476 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolinecarboxamide | |
CAS RN |
1436-44-8 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinaldamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinaldamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
